

Naquotinib (ASP8273): A Technical Guide to a Third-Generation EGFR Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Naquotinib, also known as ASP8273, is an orally available, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It was developed by Astellas Pharma for the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations, including the T790M resistance mutation.[3][4] Unlike earlier generation TKIs, **Naquotinib** was designed to selectively target mutant forms of EGFR while sparing the wild-type (WT) receptor, potentially reducing toxicity.[1][5] This document provides a comprehensive technical overview of **Naquotinib**, focusing on its chemical structure, mechanism of action, preclinical and clinical data, and the experimental protocols used for its evaluation.

Core Chemical Structure and Properties

Naquotinib is a small molecule belonging to the pyrazine carboxamide class of compounds.[6] [7] Its structure is characterized by a core pyrazine ring system linked to a substituted aniline and an acryloylpyrrolidine moiety. The acryloyl group is crucial for its mechanism of action, enabling covalent binding to the EGFR kinase domain.

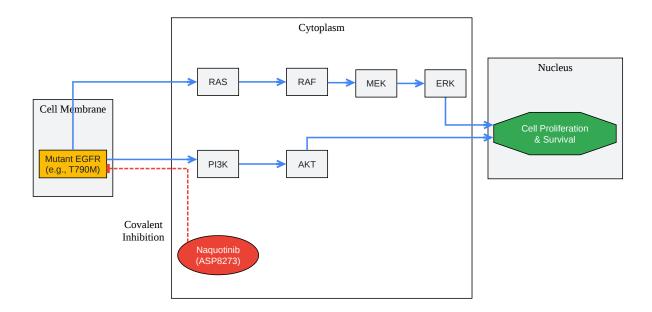


Property	Value
IUPAC Name	(R)-5-((1-acryloylpyrrolidin-3-yl)oxy)-6-ethyl-3- ((4-(4-(4-methylpiperazin-1-yl)piperidin-1- yl)phenyl)amino)pyrazine-2-carboxamide[2][8]
Chemical Formula	C30H42N8O3[2][8][9]
Molecular Weight	562.71 g/mol [2][9]
CAS Number	1448232-80-1 (free base)[2][8]
SMILES Code	O=C(C1=NC(CC)=C(O[C@H]2CN(C(C=C)=O)C C2)N=C1NC3=CC=C(N4CCC(N5CCN(C)CC5) CC4)C=C3)N[8]

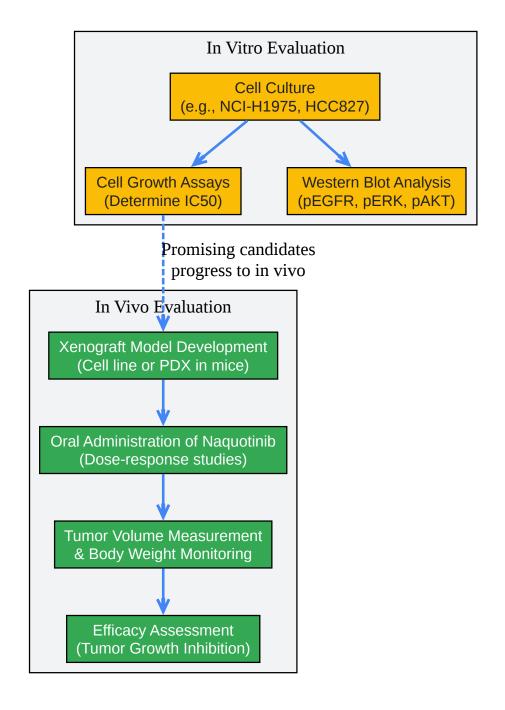
Mechanism of Action

Naquotinib functions as a mutant-selective, irreversible inhibitor of EGFR.[9][10] Upon administration, it covalently binds to the cysteine residue at position 797 (C797) within the ATP-binding site of the EGFR kinase domain.[5][9] This irreversible binding blocks the phosphorylation of EGFR and subsequently inhibits its downstream signaling pathways, including the ERK and Akt pathways, which are critical for cell proliferation and survival.[5][9] By preferentially targeting EGFR mutants (such as L858R, exon 19 deletion, and the T790M resistance mutation), **Naquotinib** aims to induce cell death and inhibit tumor growth in cancer cells that are dependent on these mutations.[1][2]









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